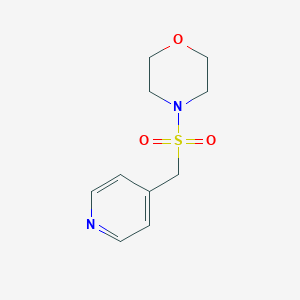

4-(Pyridin-4-ylmethylsulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines, including 4-(Pyridin-4-ylmethylsulfonyl)morpholine, has been a topic of significant interest due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, have been synthesized using this methodology .Molecular Structure Analysis

The molecular structure of 4-(Pyridin-4-ylmethylsulfonyl)morpholine is defined by its IUPAC name and InChI code. The IUPAC name is 4-((pyridin-4-ylmethyl)sulfonyl)morpholine and the InChI code is 1S/C10H14N2O3S/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10/h1-4H,5-9H2 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Pyridin-4-ylmethylsulfonyl)morpholine, also known as 4-[(pyridin-4-yl)methanesulfonyl]morpholine:

Pharmaceutical Development

4-(Pyridin-4-ylmethylsulfonyl)morpholine is often explored in pharmaceutical research for its potential as a bioactive compound . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancer . Researchers are investigating its ability to modulate specific pathways and its efficacy in preclinical models.

Catalysis in Organic Synthesis

This compound is utilized as a catalyst in organic synthesis. Its sulfonyl and morpholine groups provide a versatile framework for facilitating various chemical reactions, including oxidation and reduction processes . Its role in catalysis helps in the efficient synthesis of complex organic molecules, which is crucial for the development of new materials and pharmaceuticals.

Material Science

In material science, 4-(Pyridin-4-ylmethylsulfonyl)morpholine is used in the design of novel polymers and composite materials . Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the materials . This makes it valuable in the production of high-performance materials for industrial applications.

Coordination Chemistry

The compound’s ability to act as a ligand in coordination chemistry is another significant application. It can form stable complexes with various metal ions, which are studied for their potential applications in catalysis , magnetic materials , and electronic devices . These metal complexes are also explored for their unique optical and electronic properties.

Biochemical Research

In biochemical research, 4-(Pyridin-4-ylmethylsulfonyl)morpholine is used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to bind selectively to certain proteins, providing insights into their function and aiding in the development of enzyme inhibitors . This application is particularly important in understanding disease mechanisms and developing therapeutic agents.

Environmental Chemistry

The compound is also investigated for its role in environmental chemistry , particularly in the development of sensors for detecting pollutants and heavy metals . Its ability to form complexes with metal ions makes it suitable for designing sensitive and selective detection systems, which are crucial for monitoring environmental contamination.

Medicinal Chemistry

In medicinal chemistry, 4-(Pyridin-4-ylmethylsulfonyl)morpholine is explored for its potential as a scaffold for designing new therapeutic agents. Its chemical structure can be modified to enhance its biological activity and selectivity, making it a valuable starting point for the development of new drugs . Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety.

Chemical Biology

Lastly, in chemical biology, this compound is used to study cell signaling pathways and biological processes. Its ability to interact with specific cellular targets allows researchers to dissect complex biological systems and understand the underlying mechanisms of various diseases. This knowledge is essential for developing targeted therapies and diagnostic tools.

De Gruyter MDPI Springer De Gruyter MDPI Springer De Gruyter : MDPI

Propriétés

IUPAC Name |

4-(pyridin-4-ylmethylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVNAFZNRAOPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylmethylsulfonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)